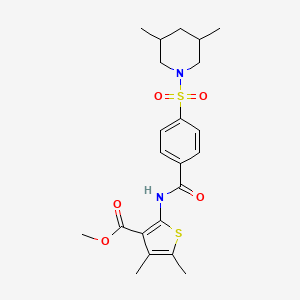

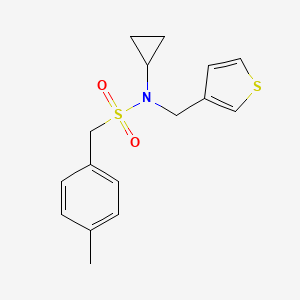

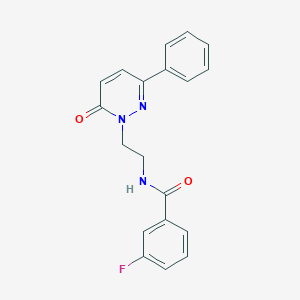

![molecular formula C6H7N3S B2819198 Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- CAS No. 19475-16-2](/img/structure/B2819198.png)

Propanedinitrile, 2-[(methylamino)(methylthio)methylene]-

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Propanedinitrile derivatives have been explored for their potential in synthesizing new compounds with antibacterial properties. For instance, the synthesis of thiophenes through a one-pot reaction involving 2-[Bis(methylthio)methylene]propanedinitrile has been studied, leading to compounds that exhibit antibacterial activities. The compounds were characterized using various spectroscopic techniques, and their antibacterial efficacy was reported, highlighting the application of propanedinitrile derivatives in medicinal chemistry and drug development (Al-Adiwish et al., 2012).

Photophysical and Photoelectric Properties

Propanedinitrile derivatives have also been investigated for their photophysical and photoelectric properties. For example, 2-{[4-(N-Hexadecyl-N-methylamino) phenyl] methylene}-propanedinitrile (HMAPN) was synthesized and found to have notable donor-π-acceptor (D-π-A) structure, making it suitable for assembly into stable films using the Langmuir-Blodgett (LB) technique. The photophysical and photoelectric properties of HMAPN were studied in solutions and LB films, demonstrating its potential in photoelectric applications (Di et al., 2010).

Enzymatic Studies

Research has also delved into the enzymatic reactions involving propanedinitrile derivatives, particularly in the context of the methyl-coenzyme M reductase system found in certain archaea. Derivatives such as 2-(methylthio)ethanesulfonate analogs were synthesized and investigated as substrates, revealing insights into methane biosynthesis and the potential inhibitory effects of certain analogs on this enzymatic process, which could have implications in understanding and manipulating methanogenic pathways (Gunsalus et al., 1978).

Photorefractive Guest-Host Polymer Composite

The fast response photorefractive properties of composite films containing propanedinitrile derivatives have been studied. A specific composite consisting of poly(N-vinylcarbazole), a propanedinitrile derivative, and C60 demonstrated attractive photorefractive effects with a fast response time, indicating potential applications in photorefractive devices (Zhang et al., 2001).

Propriétés

IUPAC Name |

2-[methylamino(methylsulfanyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c1-9-6(10-2)5(3-7)4-8/h9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJLKSMNSNUNPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C(C#N)C#N)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

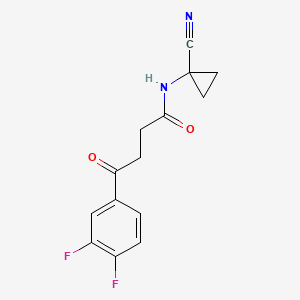

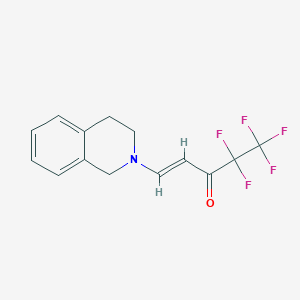

![5-(4-ethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2819116.png)

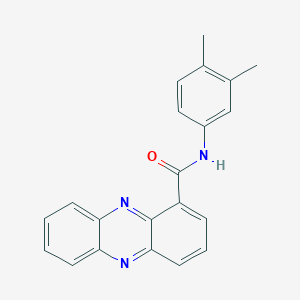

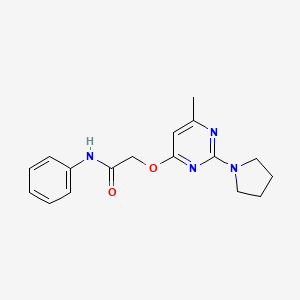

![2,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2819120.png)

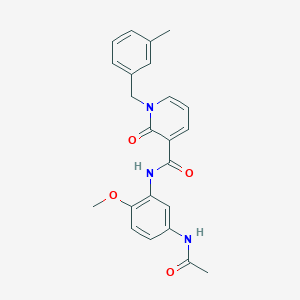

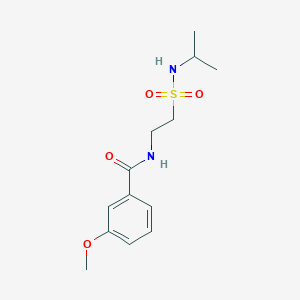

![3,8-bis(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2819134.png)

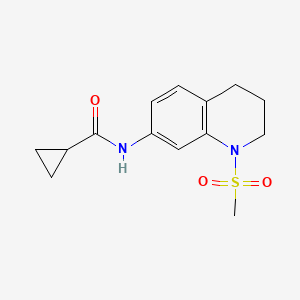

![3-[(2-chlorobenzyl)amino]-1-(4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2819138.png)